Cas no 2034226-27-0 (N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2034226-27-0x500.png)
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2034226-27-0
- F6560-6095
- AKOS026704308
- N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
- N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide
-
- Inchi: 1S/C20H20N4O2/c1-24-17(8-9-23-24)16-10-14(11-21-13-16)12-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-11,13,19H,6-7,12H2,1H3,(H,22,25)
- InChI Key: DZADOGNPJWTIIO-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CCC1C(NCC1C=NC=C(C2=CC=NN2C)C=1)=O
Computed Properties
- Exact Mass: 348.15862589g/mol
- Monoisotopic Mass: 348.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 69Ų
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-6095-20μmol |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-3mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-4mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-2mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-10mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-25mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-40mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-75mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-30mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-6095-20mg |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
2034226-27-0 | 20mg |
$99.0 | 2023-09-08 |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide Related Literature
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide
Introduction to N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide (CAS No. 2034226-27-0)
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide, identified by its CAS number 2034226-27-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties, making it a promising candidate for further exploration in medicinal applications.
The molecular structure of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide incorporates several key pharmacophoric elements that are known to contribute to its biological activity. The presence of a pyrazole ring, a pyridine moiety, and a benzopyranone core provides a rich scaffold for interactions with biological targets. Specifically, the pyrazole ring is a well-known pharmacological scaffold that has been extensively studied for its role in modulating various biological pathways, while the pyridine and benzopyranone components contribute to the compound's solubility and binding affinity.
In recent years, there has been a growing interest in the development of small molecules that can modulate enzyme activity and signaling pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide make it an attractive candidate for further investigation in these areas. For instance, the pyrazole moiety is known to interact with enzymes such as kinases, which are often overexpressed in cancer cells. Additionally, the benzopyranone core has been shown to have anti-inflammatory properties, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 5-methylpyrazole and 3-hydroxypyridine derivatives. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the pyridine-pyrazole bridge. Subsequent functionalization steps are employed to introduce the benzopyranone moiety, which is achieved through cyclization reactions under controlled conditions.
The pharmacological evaluation of N-{[5-(1-methyl-1H-pyrazol...]methyl}-3,4-dihydro...-2H...-carboxamide has revealed promising preliminary results. In vitro studies have demonstrated that this compound exhibits inhibitory activity against several target enzymes, including those involved in cancer cell proliferation and survival. Additionally, preclinical studies have shown that it can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. These findings suggest that N-{[5-(...]methyl}-3...-2H...-carboxamide} may have therapeutic potential in treating various diseases associated with abnormal enzyme activity and inflammation.
The development of novel pharmaceutical agents relies heavily on the availability of high-quality chemical compounds for research purposes. N-{[5-(...]methyl}-3...-2H...-carboxamide} stands out as a compound of significant interest due to its complex structure and potential biological activity. As research in this area continues to advance, it is expected that new insights into its mechanism of action and therapeutic applications will emerge. The continued exploration of this compound will not only contribute to our understanding of disease pathways but also provide valuable tools for the development of next-generation therapeutics.
2034226-27-0 (N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide) Related Products
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 857369-11-0(2-Oxoethanethioamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)




